GR127935

説明

特性

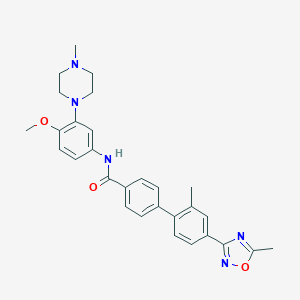

IUPAC Name |

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O3/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34/h5-12,17-18H,13-16H2,1-4H3,(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBCEBYHYKAFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164044 | |

| Record name | GR 127935 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148672-13-3 | |

| Record name | N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148672-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GR 127935 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR 127935 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GR-127935 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LLH6CEB40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthesis of the Biphenyl Core

The biphenyl scaffold is constructed via a Suzuki-Miyaura cross-coupling reaction , which connects two aromatic rings through a carbon-carbon bond. This method is favored for its tolerance of functional groups and high yields.

Reaction Conditions

-

Halogenated precursor : 4-Bromo-2-methylbenzoic acid or its ester derivative.

-

Boronic acid : 2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid.

-

Catalyst : Palladium(II) acetate (2–5 mol%) with a phosphine ligand (e.g., triphenylphosphine).

-

Base : Sodium carbonate or potassium phosphate.

-

Solvent : Tetrahydrofuran (THF) or dioxane/water mixture.

Key Considerations

-

Protecting the carboxylic acid group as a methyl or ethyl ester prevents side reactions during coupling.

-

The methyl group on the oxadiazole ring must remain stable under basic conditions.

Formation of the 1,2,4-Oxadiazole Ring

The oxadiazole ring is synthesized via cyclization of an amidoxime intermediate with a carboxylic acid derivative. This step is critical for introducing the heterocyclic moiety.

Reaction Conditions

-

Amidoxime precursor : 2-Methyl-4-cyanophenylamidoxime.

-

Carboxylic acid : Activated as an acyl chloride using thionyl chloride.

-

Cyclization agent : Dehydrating agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Solvent : Dichloromethane or acetonitrile.

Mechanistic Insight

The reaction proceeds through nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon, followed by dehydration to form the oxadiazole ring .

Functionalization of the Piperazine Substituent

The 4-methylpiperazine group is introduced via nucleophilic aromatic substitution on a nitro- or halogen-substituted phenyl ring.

Reaction Conditions

-

Substrate : 3-Nitro-4-methoxyphenyl derivative.

-

Nucleophile : 4-Methylpiperazine.

-

Base : Potassium carbonate or triethylamine.

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

Optimization Notes

-

Reduction of the nitro group to an amine precedes piperazine introduction in some routes .

-

Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields .

Amide Bond Formation

The final step involves coupling the biphenyl-4-carboxylic acid with the 4-methoxy-3-(4-methylpiperazin-1-yl)aniline derivative.

Reaction Conditions

-

Coupling agents : EDCI and HOBt (hydroxybenzotriazole).

-

Base : N,N-Diisopropylethylamine (DIPEA).

-

Solvent : Dichloromethane or THF.

Critical Analysis

-

Pre-activation of the carboxylic acid as an acyl chloride or mixed anhydride improves coupling efficiency.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Final Purification and Characterization

Purification Methods

-

Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

-

Recrystallization : Ethanol/water mixture for crystalline product isolation.

Characterization Data

-

¹H NMR : Key signals include δ 8.2 (oxadiazole proton), δ 3.7 (piperazine N-CH₃), and δ 3.9 (methoxy group).

-

HPLC : Purity >98% with C18 column and acetonitrile/water mobile phase.

-

Mass spectrometry : [M+H]⁺ calculated for C₂₈H₂₉N₅O₄: 516.22; observed: 516.25 .

Industrial-Scale Considerations

Process Optimization

-

Continuous flow reactors : Enhance mixing and heat transfer for Suzuki coupling and cyclization steps.

-

Catalyst recycling : Palladium recovery via filtration or extraction reduces costs .

Environmental and Safety Notes

化学反応の分析

GR 127935 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Antidepressant Activity

Research has indicated that GR 127935 exhibits potential antidepressant effects through its action on serotonin receptors. Specifically, it acts as a selective antagonist of the serotonin 5-HT1B receptor, which is implicated in mood regulation. A study demonstrated that the administration of GR 127935 resulted in increased serotonin levels in the brain, suggesting its utility in treating depression and anxiety disorders .

Cocaine Reinforcement

Another significant application of GR 127935 is its role in studying cocaine reinforcement behaviors. The compound was shown to block the reinforcing effects of cocaine in animal models, indicating its potential as a therapeutic agent for cocaine addiction . This finding highlights the importance of serotonin receptor modulation in addiction treatment strategies.

Neuroprotective Effects

GR 127935 has also been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's disease . The compound's ability to modulate neurotransmitter systems suggests it could be beneficial in developing treatments for various neurodegenerative conditions.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | 5-HT1B receptor antagonist | |

| Cocaine reinforcement | Blocks reinforcing effects of cocaine | |

| Neuroprotection | Reduces oxidative stress |

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodent models, GR 127935 was administered at varying doses to assess its impact on depressive behaviors. The results indicated a significant reduction in despair-like behaviors compared to control groups, supporting its potential as an antidepressant agent .

Case Study 2: Cocaine Addiction Treatment

A series of experiments were conducted to evaluate the effect of GR 127935 on cocaine-seeking behavior in rats trained to self-administer cocaine. The administration of GR 127935 led to a marked decrease in cocaine intake, suggesting its efficacy in reducing addiction-related behaviors .

Case Study 3: Neuroprotection in Alzheimer's Models

In vitro studies using neuronal cell cultures exposed to amyloid-beta peptides demonstrated that GR 127935 significantly reduced cell death and preserved cell viability. These findings suggest that GR 127935 may offer protective effects against neurodegenerative processes associated with Alzheimer's disease .

作用機序

GR 127935は、セロトニン受容体5-ヒドロキシトリプタミン1Bおよび1Dの選択的アンタゴニストとして作用します . これらの受容体を遮断することにより、セロトニンアゴニストの効果を阻害し、脳におけるセロトニンの放出を変化させます. この機序は、薬物渇望行動や攻撃性を抑制する効果に寄与すると考えられています .

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Key Structural Insights :

- GR 127935’s biphenyl-oxadiazole core enhances 5-HT1B/1D selectivity compared to indole- or triazole-based analogs like L-741,604 .

- The 4-methylpiperazine group in GR 127935 improves blood-brain barrier penetration relative to simpler piperazine derivatives .

Functional Analogs

Functional Insights :

- GR 127935 antagonizes donitriptan-induced jugular venous oxygen saturation changes, confirming its role in migraine models .

Pharmacokinetic and Metabolic Comparison

生物活性

The compound 2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide , often referred to as SB 224289, is a selective antagonist of the serotonin receptor subtype 5-HT1B. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C32H32N4O3

- Molecular Weight : 520.62 g/mol

- CAS Number : 180083-23-2

The compound is characterized by a biphenyl structure with a carboxamide functional group and an oxadiazole moiety, which contributes to its pharmacological properties.

SB 224289 acts primarily as a 5-HT1B receptor antagonist . The receptor antagonism is significant in modulating serotonin-related pathways linked to various neurological and behavioral functions. The compound exhibits a high selectivity for the 5-HT1B receptor over other serotonin receptors, including:

- 5-HT1A

- 5-HT1D

- 5-HT2A

- 5-HT2C

This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in treating conditions such as anxiety and depression.

Selectivity and Binding Affinity

The binding affinity of SB 224289 for the 5-HT1B receptor is characterized by a pKi value of 8.2 , indicating strong binding capabilities. In functional assays, it demonstrates over 60-fold selectivity against other serotonin receptor subtypes, making it a valuable tool for studying serotonin's role in various physiological processes .

In Vivo Activity

Research indicates that SB 224289 is centrally active following oral administration . Its ability to penetrate the blood-brain barrier allows it to exert effects on central nervous system (CNS) functions, particularly those mediated by serotonin signaling pathways .

Study on Cocaine Self-administration

One notable study investigated the role of SB 224289 in cocaine self-administration behaviors in animal models. The findings suggested that antagonism of the 5-HT1B receptor could reduce cocaine-seeking behavior, highlighting its potential as a therapeutic agent in substance use disorders .

Effects on Anxiety Models

In another study examining anxiety-related behaviors, SB 224289 demonstrated anxiolytic-like effects in rodent models. The compound's ability to modulate serotonergic signaling was linked to reduced anxiety-like behaviors, supporting its potential application in treating anxiety disorders .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Oxadiazole ring formation : Cyclization of acylthiosemicarbazides using phosphoryl chloride (POCl₃) at elevated temperatures (120–140°C) to form the 1,2,4-oxadiazole core .

- Amide coupling : Use of carbodiimide-based coupling reagents (e.g., EDC/HOBt) to link the biphenyl-carboxylic acid moiety to the 4-methoxy-3-(4-methylpiperazin-1-yl)phenylamine group .

- Optimization : Employ computational reaction path search methods (e.g., density functional theory (DFT) calculations) to identify energetically favorable intermediates and reduce trial-and-error experimentation. Feedback loops between experimental data and computational models can refine reaction conditions (e.g., solvent choice, temperature gradients) .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a mobile phase of methanol/water buffered with 0.2 M sodium phosphate and 0.4 M tetrabutylammonium hydroxide (pH 5.5) to resolve epimeric impurities or co-eluting byproducts .

- Spectroscopy :

- FT-IR : Confirm functional groups (e.g., oxadiazole C=N stretches at ~1600 cm⁻¹, amide N-H bends at ~3300 cm⁻¹) .

- NMR : Assign biphenyl proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and rule out unintended substitutions .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity and stability under varying conditions?

- Methodological Answer :

- Reactivity Prediction : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states during oxadiazole cyclization, identifying steric or electronic bottlenecks .

- Stability Analysis : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) to assess hydrolytic degradation pathways of the oxadiazole ring or amide bond cleavage .

- AI Integration : Deploy machine learning (ML) models trained on reaction databases to predict optimal catalysts (e.g., Pd/C for Suzuki couplings) or solvent systems for improved regioselectivity .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds to isolate assay-specific variables .

- Dose-Response Curves : Perform 8-point dilution series with triplicate measurements to minimize variability in potency calculations .

- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities, bypassing cellular noise .

Q. How to design experiments probing the impact of structural modifications on pharmacokinetics (PK)?

- Methodological Answer :

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS to identify metabolic hotspots (e.g., demethylation of the methoxy group) .

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption potential, correlating results with LogP values calculated via ChemAxon .

- In Silico ADME : Apply tools like Schrödinger’s QikProp to predict blood-brain barrier penetration or plasma protein binding, guiding prioritization of analogs .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit toxicity data (e.g., LD₅₀) to a four-parameter logistic model using software like GraphPad Prism, accounting for Hill slope variability .

- Principal Component Analysis (PCA) : Reduce dimensionality of omics data (transcriptomics/proteomics) to identify pathways correlated with toxicity .

Q. How to validate the compound’s selectivity against off-target receptors?

- Methodological Answer :

- Panel Screening : Test against a broad panel of related receptors (e.g., GPCRs, kinases) using radioligand binding assays at 10× IC₅₀ concentrations .

- Cryo-EM/Co-crystallization : Resolve high-resolution structures of the compound bound to its target to identify key binding motifs (e.g., hydrogen bonds with oxadiazole nitrogen) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。